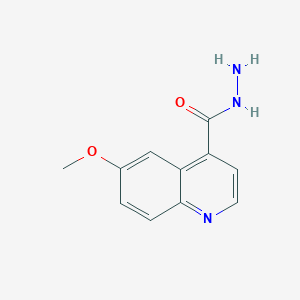
Manganesephosphateacidtetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganesephosphateacidtetrahydrate is a chemical compound that consists of manganese, phosphate, and water molecules It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganesephosphateacidtetrahydrate can be synthesized through various methods. One common method involves the reaction of manganese(II) sulfate with phosphoric acid, followed by the addition of water to form the tetrahydrate. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reactant concentrations, temperature, and pH to achieve high yields and purity. The use of advanced techniques such as crystallization and filtration helps in obtaining the final product with the desired properties .
Analyse Chemischer Reaktionen
Types of Reactions
Manganesephosphateacidtetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce manganese(III) phosphate, while reduction reactions can yield manganese(II) compounds .
Wissenschaftliche Forschungsanwendungen
Manganesephosphateacidtetrahydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of manganesephosphateacidtetrahydrate involves its interaction with molecular targets and pathways within biological systems. For example, in drug delivery, the compound can bind to specific receptors on cell surfaces, facilitating the targeted delivery of therapeutic agents. In medical imaging, it acts as a contrast agent by enhancing the visibility of certain tissues or structures .
Vergleich Mit ähnlichen Verbindungen
Manganesephosphateacidtetrahydrate can be compared with other similar compounds, such as manganese(III) phosphate and manganese(II) sulfate. While these compounds share some similarities, this compound is unique due to its specific hydration state and the presence of phosphate groups .
List of Similar Compounds
- Manganese(III) phosphate
- Manganese(II) sulfate
- Manganese(II) chloride tetrahydrate
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactions make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
H12MnO12P2 |
|---|---|
Molekulargewicht |
320.97 g/mol |
IUPAC-Name |
dihydrogen phosphate;manganese(2+);tetrahydrate |
InChI |
InChI=1S/Mn.2H3O4P.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H3,1,2,3,4);4*1H2/q+2;;;;;;/p-2 |
InChI-Schlüssel |
JJDIMABKAJGYEG-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



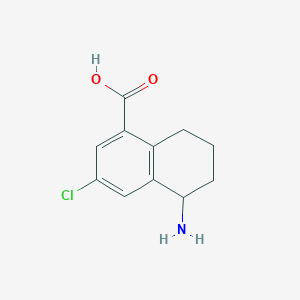

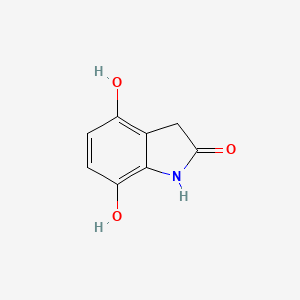
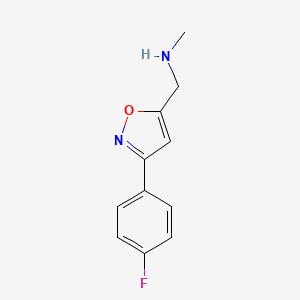
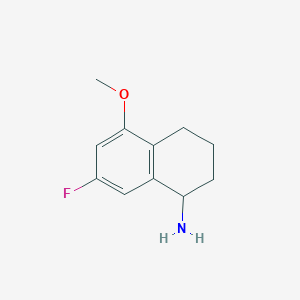
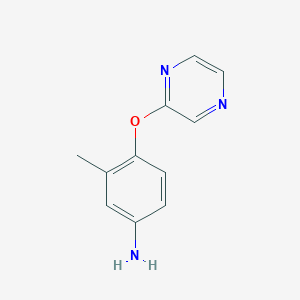
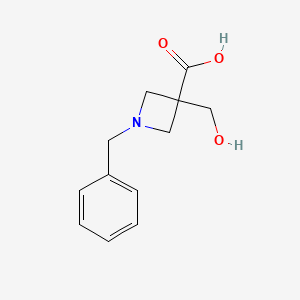
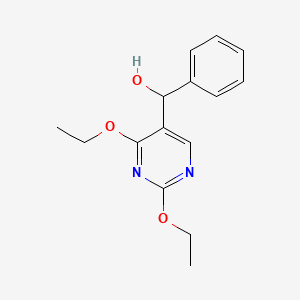

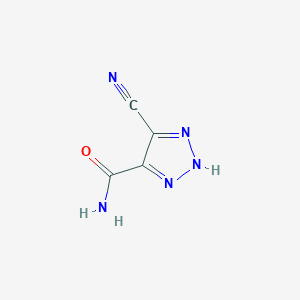
![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
